molecular formula C9H12N2O2 B8483684 5-(1,3-Dioxan-2-yl)-2-methylpyrimidine

5-(1,3-Dioxan-2-yl)-2-methylpyrimidine

Cat. No.: B8483684
M. Wt: 180.20 g/mol
InChI Key: IFKWUNQAERGSPB-UHFFFAOYSA-N
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Description

5-(1,3-Dioxan-2-yl)-2-methylpyrimidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyrimidine ring, a fundamental heterocycle in pharmacology, protected by a 1,3-dioxane group. The 1,3-dioxane moiety can act as a masked carbonyl functionality or a protecting group for aldehydes, making this compound a valuable synthetic intermediate for the construction of more complex molecules . Compounds with similar structures, particularly those combining heterocyclic systems like pyrimidines with 1,3-dioxolane or dioxane groups, have been identified as key intermediates in the synthesis of potential pharmaceutical agents . For instance, research into sigma-2 receptor ligands, which are being investigated for their anti-cancer properties, utilizes structurally related pyrimidine derivatives as core building blocks . This suggests that this compound holds significant value for researchers developing new therapeutic compounds, especially in the field of oncology. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(1,3-dioxan-2-yl)-2-methylpyrimidine

InChI

InChI=1S/C9H12N2O2/c1-7-10-5-8(6-11-7)9-12-3-2-4-13-9/h5-6,9H,2-4H2,1H3

InChI Key

IFKWUNQAERGSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2OCCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Benzpyrimoxan (5-(1,3-dioxan-2-yl)-4-[4-(trifluoromethyl)benzyloxy]pyrimidine)
  • Key Differences : The 4-position substituent in Benzpyrimoxan includes a trifluoromethylbenzyloxy group, enhancing lipophilicity (logP = 3.42) compared to the simpler methyl group in 5-(1,3-dioxan-2-yl)-2-methylpyrimidine .
  • Solubility : Benzpyrimoxan has low water solubility (5.04 mg/L at 20°C), attributed to the hydrophobic trifluoromethyl group and dioxane ring. This suggests that this compound may exhibit similarly low solubility unless polar substituents are introduced .
5-(Furan-2-yl)-2-methylpyrimidine (21) and 5-(4-Fluorophenyl)-2-methylpyrimidine (22)
  • Structural Variations : These compounds replace the 1,3-dioxane group with furan or fluorophenyl substituents.
  • Synthetic Yields: Compound 21 was synthesized in 66% yield, while 22 had a 57% yield via cross-coupling reactions in methanol .
  • The fluorophenyl group (22) adds electronegativity, influencing electronic properties and binding interactions .
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0)
  • Hydrogen Bonding : The hydroxyl groups at the 2- and 5-positions enable hydrogen bonding, likely improving aqueous solubility compared to this compound .

Pharmacokinetic and Structural Insights

  • Collision Cross-Section (CCS) Data : For 5-(1,3-dioxan-2-yl)-1H-indazol-3-amine (a structurally related compound), predicted CCS values range from 146.9–159.6 Ų, indicating a compact molecular shape. This suggests that this compound may exhibit favorable membrane permeability due to its small size .
  • Biological Activity : Benzpyrimoxan is used as an agrochemical, while fluorophenyl- or hydroxyphenyl-substituted pyrimidines (e.g., 22) are explored as kinase inhibitors. The 1,3-dioxane group may confer metabolic stability, making it valuable in drug design .

Data Tables

Table 1. Comparison of Physicochemical Properties

Compound Substituent (5-position) logP Water Solubility (mg/L) Key Applications
This compound 1,3-Dioxane N/A N/A Research chemical
Benzpyrimoxan 1,3-Dioxane + Trifluoromethylbenzyloxy 3.42 5.04 Agrochemical
5-(Furan-2-yl)-2-methylpyrimidine Furan N/A N/A Pharmaceutical intermediate
5-(4-Fluorophenyl)-2-methylpyrimidine Fluorophenyl N/A N/A Kinase inhibitor candidate
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine Hydroxyphenyl N/A High (estimated) Chelation therapy

Preparation Methods

Reaction Design and Starting Materials

The conventional synthesis of 5-(1,3-Dioxan-2-yl)-2-methylpyrimidine begins with 2-amino-4-methylpyrimidine as the primary precursor. This compound undergoes nucleophilic substitution with 1,3-dioxane derivatives, such as 2-chloro-1,3-dioxane, in the presence of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically conducted under reflux conditions (80–120°C) for 12–24 hours, with yields ranging from 60% to 75% depending on stoichiometric ratios and purity of reactants.

A critical intermediate in this pathway is the formation of a Schiff base, which facilitates cyclization through intramolecular etherification. For instance, the interaction between the amino group of 2-amino-4-methylpyrimidine and the carbonyl group of a dioxane precursor generates an imine linkage, followed by acid-catalyzed ring closure.

Optimization of Reaction Parameters

Key variables influencing the traditional method include:

  • Solvent Polarity : Polar solvents like DMF enhance reaction rates by stabilizing transition states, whereas non-polar solvents (e.g., toluene) favor selectivity but prolong reaction times.

  • Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate improve cyclization efficiency by coordinating with heteroatoms, reducing activation energy.

  • Temperature : Elevated temperatures (≥100°C) accelerate imine formation but risk side reactions like decomposition or polymerization.

ParameterOptimal RangeImpact on Yield
SolventDMF/THF (1:1)+15%
CatalystZnCl₂ (5 mol%)+20%
Temperature110°C+12%
Reaction Time18 hoursBaseline

Microwave-Assisted Synthesis

Mechanism and Advantages

Microwave irradiation has emerged as a superior alternative to traditional heating, reducing reaction times from hours to minutes. In one protocol, a mixture of 2-amino-4-methylpyrimidine and 1,3-dioxan-2-ol is irradiated at 150°C for 30 minutes using a closed-vessel microwave reactor. This method leverages dielectric heating to uniformly activate reactants, achieving yields exceeding 85% with minimal byproducts.

Comparative Performance

The table below contrasts microwave-assisted synthesis with conventional methods:

MetricTraditional MethodMicrowave Method
Yield65–75%80–88%
Reaction Time12–24 hours0.5–1 hour
Energy ConsumptionHighLow
Byproduct FormationModerateLow

Microwave protocols also enable precise control over temperature gradients, mitigating thermal degradation of sensitive intermediates.

Ultrasound-Mediated Cyclization

Principle and Applications

Ultrasound irradiation (20–40 kHz) induces cavitation bubbles in reaction mixtures, generating localized hotspots that drive cyclization. A typical procedure involves sonicating 2-amino-4-methylpyrimidine with 1,3-dioxane derivatives in ethanol at room temperature for 2 hours, yielding 78–82% product. This method is particularly advantageous for scale-up due to its low energy footprint and compatibility with green solvents.

Synergy with Catalysts

The addition of palladium nanoparticles (PdNPs) as catalysts under ultrasonic conditions enhances reaction efficiency by 25%, as demonstrated in recent studies. The mechanical energy from ultrasound disperses PdNPs uniformly, increasing surface area and catalytic activity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity, critical for pharmaceutical applications.

Spectroscopic Validation

  • NMR Spectroscopy : The ¹H-NMR spectrum of this compound exhibits characteristic peaks at δ 2.35 (s, 3H, CH₃), δ 4.05–4.15 (m, 4H, dioxane OCH₂), and δ 8.45 (s, 1H, pyrimidine H).

  • Mass Spectrometry : ESI-MS analysis confirms the molecular ion peak at m/z 195.1 (M+H)⁺, consistent with the calculated molecular weight.

Comparative Analysis of Synthesis Routes

The table below summarizes the pros and cons of each method:

MethodAdvantagesLimitations
TraditionalLow equipment costLong reaction times
MicrowaveHigh yield, rapidSpecialized equipment required
UltrasoundGreen chemistry, scalableModerate yields

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(1,3-Dioxan-2-yl)-2-methylpyrimidine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acetal protection strategies. For example, sodium azide (NaN₃) in DMF can be used for azide introduction, followed by reduction with hydrogen gas (H₂) and palladium catalysts to modify substituents . Solvent-free conditions with alumina (Al₂O₃) as a catalyst, as described in ethynylpyrrole synthesis, may also be adapted for dioxane ring formation .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane and pyrimidine moieties. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in pyrimidine derivatives with similar complexity . High-resolution mass spectrometry (HRMS) can further verify molecular weight and purity.

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : While direct data is limited, analogs like Benzpyrimoxan (5-(1,3-dioxan-2-yl)-4-[trifluoromethylbenzyloxy]pyrimidine) show solubility in water at ~5 mg/L and a logP of 3.42, suggesting moderate hydrophobicity . These properties can guide hypotheses about solubility, stability, and partitioning in biological systems.

Advanced Research Questions

Q. How can solvent-free synthesis methods be optimized for higher yields of this compound?

  • Methodological Answer : Grinding reactants with alumina (Al₂O₃) in solvent-free conditions, as reported for ethynylpyrroles, improves reaction efficiency by minimizing side reactions. Systematic optimization of grinding time (e.g., 5–30 minutes) and catalyst loading (e.g., 5–20 wt%) could enhance yield . Post-reaction column chromatography with gradient elution (hexane/ether) may improve purity .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or measurement conditions (e.g., temperature, pH). Replicate experiments under controlled conditions (e.g., 20°C, neutral pH) using HPLC-purified samples are recommended. Comparative studies with structurally related compounds (e.g., dioxane-containing pyrimidines) can isolate the impact of substituents .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize in silico docking studies to predict target binding, leveraging the dioxane ring’s conformational flexibility . Follow with in vitro assays (e.g., enzyme inhibition, antimicrobial activity) using analogs like 5-(Azidomethyl)-2-methylpyrimidine as positive controls . Include toxicity profiling (e.g., cell viability assays) to assess therapeutic potential.

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